9-Ethoxy-9-oxononanoic acid

Descripción

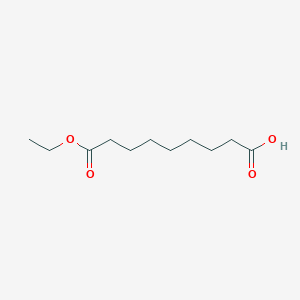

Structure

3D Structure

Propiedades

Fórmula molecular |

C11H20O4 |

|---|---|

Peso molecular |

216.27 g/mol |

Nombre IUPAC |

9-ethoxy-9-oxononanoic acid |

InChI |

InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) |

Clave InChI |

MTRYLAXNDGUFAK-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCCCCCCC(=O)O |

SMILES canónico |

CCOC(=O)CCCCCCCC(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

In-Depth Technical Guide to 9-Ethoxy-9-oxononanoic Acid

CAS Number: 1593-55-1

This technical guide provides a comprehensive overview of 9-Ethoxy-9-oxononanoic acid, a dicarboxylic acid monoester with significant potential in the pharmaceutical and cosmetic industries. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and biological activities.

Chemical and Physical Properties

This compound, also known by its synonyms Azelaic Acid Monoethyl Ester and Monoethyl nonanedioate, is a C11 fatty acid derivative.[1] It possesses both a carboxylic acid and an ethyl ester functional group, making it a versatile molecule for chemical synthesis.[1]

| Property | Value | Source |

| CAS Number | 1593-55-1 | [2][3] |

| Molecular Formula | C₁₁H₂₀O₄ | [2][3] |

| Molecular Weight | 216.27 g/mol | [2][3] |

| IUPAC Name | This compound | [3] |

| Melting Point | 26 °C | [2] |

| Boiling Point | 180-200 °C (at 15 Torr) | [2] |

| Density | 1.038 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.77 ± 0.10 (Predicted) | [2] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the enzymatic synthesis of its precursor, 9-oxononanoic acid, followed by Fischer esterification.

Enzymatic Synthesis of 9-Oxononanoic Acid from Linoleic Acid

This biocatalytic method utilizes a two-enzyme cascade reaction.

Experimental Protocol:

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.

-

First Enzymatic Step: Introduce 9S-lipoxygenase (9S-LOX) to the solution. This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid, forming 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9-HPODE).

-

Second Enzymatic Step: After the formation of 9-HPODE, add hydroperoxide lyase (HPL). This enzyme cleaves the hydroperoxide, yielding 9-oxononanoic acid.

-

Extraction: Extract the resulting 9-oxononanoic acid from the aqueous solution using a suitable organic solvent. This one-pot process has been reported to achieve a yield of 73% when the enzymes are added successively.

Fischer Esterification of 9-Oxononanoic Acid

Experimental Protocol:

-

Reaction Mixture: Dissolve the extracted 9-oxononanoic acid in an excess of ethanol (B145695).

-

Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.

-

Reaction Conditions: Heat the mixture at reflux for several hours.

-

Workup: After cooling, neutralize the acid catalyst.

-

Purification: Remove the excess ethanol under reduced pressure. The final product, this compound, can be further purified by distillation or column chromatography.

Biological Activities and Potential Applications

This compound exhibits a range of biological activities that make it a compound of interest for therapeutic and cosmetic applications.

Antimicrobial and Antifungal Activity

This compound is known for its antimicrobial properties and has demonstrated antifungal activity against the fungus Cladosporium herbarum.[1] It is believed to act by inhibiting the synthesis of cellular proteins in both aerobic and anaerobic bacteria.

Anti-Inflammatory and Acne Treatment

As a derivative of azelaic acid, this compound is utilized in the treatment of skin conditions such as acne and rosacea due to its anti-inflammatory effects.[2] While specific clinical data for the monoethyl ester is limited, azelaic acid is known to be a keratolytic and comedolytic agent, reducing the thickness of the stratum corneum.

Regulation of Hepatic Lipogenesis (Potential Mechanism)

Studies on the related compound, 9-oxononanoic acid, suggest a potential mechanism of action involving the regulation of lipid metabolism. Oral administration of 9-oxononanoic acid in rats has been shown to decrease the de novo synthesis of fatty acids in the liver. This effect is attributed to the inhibition of acetyl-CoA carboxylase, a key enzyme in fatty acid biosynthesis. While this provides a plausible pathway, further research is needed to confirm if this compound acts via the same mechanism.

Applications in Drug Development

The dual functionality of this compound makes it a valuable intermediate in the synthesis of more complex molecules.[1] The carboxylic acid can react with primary amines in the presence of activators like EDC or HATU to form stable amide bonds.[1] This reactivity opens up possibilities for its use as a linker or building block in the development of new pharmaceutical agents.

Future Perspectives

While this compound shows promise, further research is required to fully elucidate its mechanisms of action and to gather more quantitative data on its biological activities. Specifically, detailed studies on its antifungal efficacy (e.g., determination of MIC values), clinical trials for its dermatological applications, and direct investigation into its effects on lipid metabolism are warranted. Such studies will be crucial for its advancement as a therapeutic agent and for expanding its applications in drug development.

References

An In-depth Technical Guide to 9-Ethoxy-9-oxononanoic Acid and Its Synonyms

This technical guide provides a comprehensive overview of 9-Ethoxy-9-oxononanoic acid, a dicarboxylic acid monoester with applications in various scientific fields. The guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identity, synthesis, and biological activities. While data on this specific compound is emerging, this guide also leverages information from closely related molecules to provide a broader context for its potential applications and mechanisms of action.

Chemical Identity and Synonyms

This compound is a C11 fatty acid derivative. It is structurally characterized by a nine-carbon chain with a carboxylic acid at one end and an ethyl ester at the other. This bifunctional nature makes it a versatile molecule in chemical synthesis. A comprehensive list of its synonyms and key identifiers is provided below.

| Identifier Type | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 1593-55-1[2] |

| Molecular Formula | C11H20O4[2] |

| Molecular Weight | 216.27 g/mol [2] |

| Synonyms | Azelaic acid monoethyl ester, Monoethyl nonanedioate, Ethyl hydrogen azelate, Azelaic acid, ethyl ester, Azelaic acid, monoethyl ester, 8-(Ethoxycarbonyl)octanoic acid, Nonanedioic acid, monoethyl ester, Nonanedioic acid, 1-ethyl ester, Azelaic Acid Ethyl Ester[1][3] |

Synthesis of this compound and Its Precursors

The synthesis of this compound can be approached through several routes, often involving the esterification of its parent dicarboxylic acid, azelaic acid. Below are protocols for the synthesis of this compound and its key precursor, 9-oxononanoic acid.

General Synthesis of Azelaic Acid Monoethyl Ester

A general method for the synthesis of this compound involves the reaction of succinic anhydride (B1165640) and ethyl 6-bromohexanoate.[2] While the specific conditions for this exact compound are not detailed in the available literature, a representative protocol for a related alkanoic acid synthesis is described.

Experimental Protocol:

-

In a glove box, add bis-(1,5-cyclooctadiene)nickel (0.03 mmol) and 2,2'-bipyridine (B1663995) (0.045 mmol) to a microwave tube.

-

Add 0.225 mL of N,N-dimethylacetamide and allow the components to coordinate for one hour.

-

Add zinc powder (0.6 mmol) to the microwave tube.

-

Then, add succinic anhydride (0.45 mmol) and 1-bromooctane (B94149) (0.3 mmol).

-

Seal the tube, remove it from the glove box, and reflux at 80°C for 12 hours.

-

After cooling to room temperature, uncap the tube and add three drops of water to quench the reaction.

-

Remove the solvent under reduced pressure.

-

The crude product is then purified by column chromatography (petroleum ether: ethyl acetate (B1210297) = 5:1) to yield the final product.[2]

Enzymatic Synthesis of the Precursor, 9-Oxononanoic Acid

A biotechnological route offers an environmentally friendly alternative for producing 9-oxononanoic acid, a key precursor. This method utilizes a two-step, one-pot enzymatic cascade starting from linoleic acid.[4][5]

Experimental Protocol:

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., Tris-HCl, pH 7.5) containing linoleic acid.

-

First Enzymatic Step: Add 9S-lipoxygenase (from Solanum tuberosum) to the solution. This enzyme catalyzes the stereospecific insertion of molecular oxygen into linoleic acid to form 9(S)-hydroperoxyoctadeca-10,12-dienoic acid (9S-HPODE).[6]

-

Second Enzymatic Step: After the formation of 9S-HPODE, introduce 9/13-hydroperoxide lyase (from Cucumis melo). This enzyme cleaves the hydroperoxide to yield 9-oxononanoic acid. The best results are achieved when the enzymes are added successively rather than simultaneously.[4][6]

-

Product Isolation: The resulting 9-oxononanoic acid can be extracted from the aqueous solution using an organic solvent. This one-pot process has been reported to achieve a yield of 73%.[4][5]

The subsequent step to obtain this compound would be a standard Fischer esterification of the 9-oxononanoic acid with ethanol (B145695) in the presence of an acid catalyst.[7]

Caption: Enzymatic cascade for the synthesis of 9-oxononanoic acid from linoleic acid.

Biological Activity

This compound and its related compounds exhibit interesting biological activities, including antifungal properties and effects on lipid metabolism.

Antifungal Activity

Azelaic acid monoethyl ester has been reported to have antifungal activity against Cladosporium herbarum.[8] While a specific protocol for this compound is not available, the antifungal susceptibility can be determined using standard methods such as the broth dilution technique.

General Experimental Protocol for Antifungal Susceptibility Testing (Broth Dilution):

-

A series of twofold dilutions of the test compound (this compound) is prepared in a liquid medium in microtiter plates.

-

Each well is inoculated with a standardized suspension of the test organism (Cladosporium herbarum).

-

The plates are incubated under appropriate conditions for fungal growth.

-

The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.[9]

Inhibition of Lipogenesis (Activity of a Related Compound)

The closely related compound, 9-oxononanoic acid, has been shown to affect hepatic lipid metabolism. In a study with rats, oral administration of 9-oxononanoic acid led to a significant decrease in the de novo synthesis of fatty acids.[10]

| Parameter | Observation |

| Fatty Acid Synthesis | Strongly reduced 30 hours after administration. |

| Acetyl-CoA Carboxylase Activity | Decreased by 60%. |

| Carnitine Palmitoyltransferase Activity | Increased by 35%. |

| Serum Triacylglycerols | Decreased level. |

| Serum Free Fatty Acids | Unchanged level. |

These findings suggest that 9-oxononanoic acid reduces hepatic lipogenesis, likely through the inhibition of acetyl-CoA carboxylase.[10]

Signaling Pathway for Lipogenesis Inhibition

The study on 9-oxononanoic acid suggests a mechanism for the reduction of hepatic lipogenesis. The administration of the compound leads to an accumulation of long-chain acyl-CoA, which in turn inhibits the enzyme acetyl-CoA carboxylase. This enzyme is a critical regulator of fatty acid synthesis.[10]

Caption: Proposed pathway for lipogenesis inhibition by 9-oxononanoic acid.

Conclusion

This compound, also known by its common synonym azelaic acid monoethyl ester, is a molecule with potential applications stemming from its bifunctional nature and biological activities. While detailed experimental data for this specific compound is limited in the public domain, the information available for its parent compounds and precursors provides a strong foundation for future research. The synthesis can be achieved through established chemical methods, and greener biotechnological routes are being developed for its precursors. Its reported antifungal activity and the metabolic effects of related compounds suggest promising avenues for its application in pharmaceutical and other industries. Further research is warranted to fully elucidate its mechanisms of action and to develop optimized protocols for its synthesis and application.

References

- 1. This compound | C11H20O4 | CID 11138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Azelaic Acid Monoethyl Ester synthesis - chemicalbook [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Synthesis of 9-oxononanoic acid, a precursor for biopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Azelaic Acid Monoethyl Ester, 1593-55-1 | BroadPharm [broadpharm.com]

- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Ethoxy-9-oxononanoic Acid: Structure, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Ethoxy-9-oxononanoic acid, also known by its synonym monoethyl azelate, is a monoester derivative of the naturally occurring dicarboxylic acid, azelaic acid. This compound is of growing interest in the fields of dermatology and drug development due to its favorable physicochemical properties and biological activities. As a C11 fatty acid with a terminal carboxylic acid and an ethyl ester group, it possesses a bifunctional nature that allows for further chemical modifications.[1] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and known biological activities, with a focus on its relevance to pharmaceutical research.

Chemical Structure and Identification

This compound is structurally characterized by a nine-carbon aliphatic chain with a carboxylic acid group at one end and an ethyl ester at the other.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | Azelaic acid monoethyl ester, Monoethyl nonanedioate, Ethyl hydrogen azelate | [2] |

| CAS Number | 1593-55-1 | [3] |

| Molecular Formula | C₁₁H₂₀O₄ | [3] |

| Molecular Weight | 216.27 g/mol | [2] |

| SMILES | CCOC(=O)CCCCCCCC(=O)O | [2] |

| InChI | InChI=1S/C11H20O4/c1-2-15-11(14)9-7-5-3-4-6-8-10(12)13/h2-9H2,1H3,(H,12,13) | [2] |

Physicochemical and Spectroscopic Data

The physicochemical properties of this compound are crucial for its application in formulations and understanding its biological behavior.

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| XLogP3 | 2.3 | [2] |

| Topological Polar Surface Area | 63.6 Ų | [2] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 9 | [3] |

Spectroscopic Data

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| 178.1 | C9 (Carboxylic Acid Carbonyl) |

| 173.5 | C1 (Ester Carbonyl) |

| 60.2 | Methylene of Ethyl Ester (-OCH₂CH₃) |

| 34.1 | C8 (Methylene alpha to Carboxylic Acid) |

| 33.9 | C2 (Methylene alpha to Ester) |

| 29.0 | C4, C5, C6 (Methylene Carbons) |

| 28.8 | C3, C7 (Methylene Carbons) |

| 24.8 | Methylene beta to Ester/Carboxylic Acid |

| 14.1 | Methyl of Ethyl Ester (-OCH₂CH₃) |

Note: Data is based on a predicted spectrum and should be confirmed with experimental data.[4]

Table 4: Key IR Absorption Bands (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300-2500 (broad) | O-H stretch (Carboxylic Acid) |

| ~2930, ~2860 | C-H stretch (Aliphatic) |

| ~1735 | C=O stretch (Ester) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| ~1240 | C-O stretch (Ester and Carboxylic Acid) |

Table 5: Mass Spectrometry Data (GC-MS)

| m/z | Interpretation | Source |

| 152 | [M-C₂H₅OH-H₂O]+ | [2] |

| 88 | [C₄H₈O₂]+ | [2] |

| 55 | [C₄H₇]+ | [2] |

Synthesis of this compound

The most common and straightforward method for the synthesis of this compound is the Fischer esterification of azelaic acid with ethanol (B145695). This reaction involves the acid-catalyzed esterification of one of the carboxylic acid groups.

Experimental Protocol: Fischer Esterification

Materials:

-

Azelaic acid

-

Anhydrous ethanol (200 proof)

-

Concentrated sulfuric acid (or anhydrous hydrogen chloride gas)

-

Ethyl acetate (B1210297)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve azelaic acid in an excess of anhydrous ethanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted azelaic acid) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica (B1680970) gel if necessary.

Below is a DOT script visualizing the synthesis workflow.

Synthesis Workflow for this compound

Biological Activity and Relevance in Drug Development

This compound, as a derivative of azelaic acid, is presumed to share some of its biological activities. Azelaic acid is a well-established therapeutic agent, particularly in dermatology.

Antimicrobial and Anti-inflammatory Properties

Azelaic acid exhibits both antimicrobial and anti-inflammatory effects. It is known to inhibit the synthesis of cellular proteins in both aerobic and anaerobic bacteria, which is beneficial in the treatment of acne by targeting Propionibacterium acnes.[5] The anti-inflammatory action of azelaic acid is attributed to its ability to reduce the production of pro-inflammatory mediators.[1] It has been shown to suppress UVB-induced expression of interleukins and tumor necrosis factor-alpha (TNF-α).[1][6]

Inhibition of Tyrosinase and Hyperpigmentation

Azelaic acid is a competitive inhibitor of tyrosinase, a key enzyme in melanin (B1238610) synthesis.[7] This inhibitory action makes it effective in treating hyperpigmentation disorders such as melasma. The monomethyl ester of azelaic acid has also been shown to inhibit tyrosinase.[8] It is plausible that this compound exhibits similar inhibitory effects.

Signaling Pathway Involvement

The anti-inflammatory effects of azelaic acid are mediated, in part, through the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[1][6] PPAR-γ is a nuclear receptor that plays a crucial role in regulating inflammation. Activation of PPAR-γ by azelaic acid leads to the suppression of pro-inflammatory signaling pathways.

The following diagram illustrates the proposed anti-inflammatory mechanism of action for azelaic acid, which is likely relevant for its ethoxy ester derivative.

Anti-inflammatory mechanism of Azelaic Acid derivatives

Conclusion

This compound is a promising molecule for researchers in drug development, particularly in the field of dermatology. Its structural features, combined with the known biological activities of its parent compound, azelaic acid, suggest potential applications as an anti-inflammatory, antimicrobial, and depigmenting agent. The straightforward synthesis via Fischer esterification makes it an accessible compound for further investigation. Future research should focus on obtaining detailed experimental data to confirm its spectroscopic properties and to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. Azelaic acid modulates the inflammatory response in normal human keratinocytes through PPARgamma activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C11H20O4 | CID 11138510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. NP-MRD: 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0182350) [np-mrd.org]

- 5. Azelaic Acid: Clinical Evidence for Inflammatory Skin Conditions - Complete by Dr SCS [completebydrscs.com]

- 6. Studies Highlight Effectiveness of Azelaic Acid for Rosacea | MDedge [ma1.mdedge.com]

- 7. biofor.co.il [biofor.co.il]

- 8. Azelaic Acid | C9H16O4 | CID 2266 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Molecular Weight of Ethyl Hydrogen Azelate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl hydrogen azelate, a monoester of azelaic acid, is a compound of interest in various chemical and pharmaceutical research areas. An accurate understanding of its fundamental physicochemical properties is crucial for its application in synthesis, formulation, and drug development. This document provides a definitive guide to the molecular weight of ethyl hydrogen azelate, calculated from its molecular formula.

Molecular Formula and Structure

Ethyl hydrogen azelate is chemically known as 9-ethoxy-9-oxononanoic acid or nonanedioic acid, monoethyl ester. Its molecular formula is C₁₁H₂₀O₄.[1]

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for ethyl hydrogen azelate is detailed below.

Experimental Protocols: Molecular Weight Calculation

The molecular weight was determined computationally based on the molecular formula and the standard atomic weights of the elements.

Methodology:

-

Identify the molecular formula: The molecular formula for ethyl hydrogen azelate was determined to be C₁₁H₂₀O₄.[1]

-

Determine the atomic weights of constituent elements: The standard atomic weights for Carbon (C), Hydrogen (H), and Oxygen (O) were obtained from the International Union of Pure and Applied Chemistry (IUPAC).

-

Calculate the total mass for each element: The number of atoms of each element in the molecular formula was multiplied by its respective atomic weight.

-

Sum the total masses: The sum of the total masses of all elements provides the molecular weight of the compound.

Data Presentation

The quantitative data used in the calculation of the molecular weight of ethyl hydrogen azelate are summarized in the table below.

| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 20 | 1.008 | 20.160 |

| Oxygen | O | 4 | 15.999 | 63.996 |

| Total | 216.277 |

Therefore, the molecular weight of ethyl hydrogen azelate is 216.277 g/mol .

Visualization of Calculation Workflow

The logical workflow for the calculation of the molecular weight of ethyl hydrogen azelate is depicted in the following diagram.

Caption: Workflow for Molecular Weight Calculation.

References

An In-depth Technical Guide to the Biological Activity of 9-Oxononanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid (9-ONA), also known as azelaaldehydic acid, is a medium-chain oxo-fatty acid that emerges from the oxidative degradation of polyunsaturated fatty acids.[1][2][3] It is a significant secondary product of lipid peroxidation, particularly from the autoxidation of linoleic acid, a common fatty acid in biological membranes.[1][4][5][6] As a product of oxidative stress, 9-ONA is implicated in various physiological and pathological processes. Its biological activities, ranging from modulating inflammatory pathways to influencing hepatic lipid metabolism, make it a molecule of significant interest in biomedical research and drug development. This guide provides a comprehensive overview of the core biological activities of 9-oxononanoic acid, detailing its mechanisms of action, summarizing quantitative data, and outlining key experimental protocols.

Core Biological Activities and Mechanisms of Action

The biological effects of 9-ONA are multifaceted, primarily revolving around its role as a signaling molecule in inflammatory and metabolic pathways.

Pro-inflammatory Activity via the Arachidonate (B1239269) Cascade

One of the most well-documented activities of 9-ONA is its ability to induce a pro-inflammatory and pro-thrombotic state. It acts as a primary inducer of the arachidonate cascade, a critical signaling pathway in inflammation.[4][5][6][7]

Mechanism:

-

Activation of Phospholipase A2 (PLA2): 9-ONA directly stimulates the activity of PLA2.[4][8][9] PLA2 is the key enzyme that initiates the arachidonate cascade by hydrolyzing membrane phospholipids (B1166683) to release arachidonic acid.[6]

-

Production of Thromboxane (B8750289) A2 (TxA2): The released arachidonic acid is metabolized by cyclooxygenase enzymes to produce various eicosanoids, including Thromboxane A2 (TxA2). The production of TxB2, a stable metabolite of TxA2, is significantly increased in the presence of 9-ONA.[1][4][8]

-

Induction of Platelet Aggregation: TxA2 is a potent vasoconstrictor and a powerful agonist for platelet aggregation.[4][7] Studies have shown that 9-ONA induces platelet aggregation in a dose-dependent manner, suggesting its potential role in the pathophysiology of thrombosis and atherosclerosis.[4][5][6]

// Node Definitions ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#F1F3F4", fontcolor="#202124"]; LinoleicAcid [label="Linoleic Acid\n(in membrane phospholipids)", fillcolor="#F1F3F4", fontcolor="#202124"]; LipidPerox [label="Lipid Peroxidation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ONA9 [label="9-Oxononanoic Acid\n(9-ONA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLA2 [label="Phospholipase A2\n(PLA2)", fillcolor="#F1F3F4", fontcolor="#202124"]; MembranePL [label="Membrane\nPhospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX [label="Cyclooxygenase\n(COX)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; TXA2 [label="Thromboxane A2\n(TxA2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PlateletAgg [label="Platelet Aggregation\n& Thrombosis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ROS -> LipidPerox [label="initiates"]; LinoleicAcid -> LipidPerox; LipidPerox -> ONA9 [label="produces"]; ONA9 -> PLA2 [label="Stimulates (+)", color="#34A853", fontcolor="#34A853"]; MembranePL -> PLA2 [style=dotted]; PLA2 -> AA [label="releases"]; AA -> COX; COX -> TXA2 [label="synthesizes"]; TXA2 -> PlateletAgg [label="Induces"]; } }

Regulation of Hepatic Lipid Metabolism

Beyond its role in inflammation, 9-ONA significantly impacts lipid metabolism, particularly within the liver.

Mechanism: Oral administration of 9-ONA has been shown to decrease hepatic lipogenesis.[1][10] This effect is not due to a reduction in NADPH levels, which are typically required for fatty acid synthesis. Instead, the mechanism involves the following steps:

-

Accumulation of Long-Chain Acyl-CoA: 9-ONA administration leads to an increase in the levels of CoA derivatives, specifically long-chain acyl-CoA, in the liver.[10]

-

Inhibition of Acetyl-CoA Carboxylase: The accumulated long-chain acyl-CoA acts as an inhibitor of acetyl-CoA carboxylase (ACC).[2][10]

-

Reduction of Fatty Acid Synthesis: ACC is the rate-limiting enzyme in the de novo synthesis of fatty acids. Its inhibition by the 9-ONA-induced accumulation of long-chain acyl-CoA leads to a strong reduction in fatty acid synthesis.[10]

-

Increased β-Oxidation: Concurrently, 9-ONA increases the activity of hepatic carnitine palmitoyltransferase, a key enzyme in the β-oxidation of fatty acids, suggesting a metabolic shift from lipid synthesis to lipid breakdown.[1]

// Node Definitions ONA9 [label="Oral Administration\nof 9-ONA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AcylCoA [label="Increased Long-Chain\nAcyl-CoA Levels", fillcolor="#FBBC05", fontcolor="#202124"]; ACC [label="Acetyl-CoA\nCarboxylase (ACC)", fillcolor="#F1F3F4", fontcolor="#202124"]; MalonylCoA [label="Malonyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; FAS [label="Fatty Acid\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Lipogenesis [label="Decreased Hepatic\nLipogenesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges ONA9 -> AcylCoA; AcylCoA -> ACC [label="Inhibits (-)", color="#EA4335", fontcolor="#EA4335"]; ACC -> MalonylCoA [label="produces"]; MalonylCoA -> FAS; FAS -> Lipogenesis [style=dotted]; ACC -> Lipogenesis [label="Rate-limiting step", style=dashed]; }

Potential Dermatological Effects

While direct research is limited, the chemical similarity of 9-oxononanoic acid (azelaaldehydic acid) to azelaic acid, a well-established dermatological agent, suggests potential applications.[11][12][13] Azelaic acid is used to treat acne and rosacea due to its antimicrobial, anti-inflammatory, and anti-keratinizing properties.[13][14][15] One report suggests that 9-ONA itself may possess anti-inflammatory, acne-reductive, and moisture-retentive properties when applied topically.[16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the biological activity of 9-oxononanoic acid.

Table 1: Effect of 9-ONA on PLA2 Activity and TxB2 Production in Human Blood

| Parameter | Control (under N2) | + 3 µM 9-ONA | + 9 µM 9-ONA |

| PLA2 Activity (M/min/ml) | 11.43 ± 0.22 | 12.23 ± 0.28 | 13.14 ± 0.42 |

| TxB2 Production (ng/L) | 61 ± 18 | 822 ± 38 | 967 ± 72 |

| Data sourced from a study where synthesized 9-ONA was added to fresh human blood incubated under a nitrogen atmosphere to prevent endogenous lipid peroxidation.[6] |

Table 2: Effect of Roasting on 9-ONA Levels in Peanuts

| Condition | 9-ONA Concentration (μmol/kg protein) |

| Unheated Peanuts | 1010 |

| Roasted Peanuts (40 min at 170°C) | 722 |

| This decrease is attributed to the reaction of 9-ONA with nucleophilic side chains of amino acids (lipation).[17] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Synthesis of 9-Oxononanoic Acid

This protocol describes the chemical synthesis of 9-ONA for use in in vitro and in vivo experiments.[5][6]

-

Step 1: Dihydroxylation: Oleic acid is oxidized to dihydroxystearic acid using potassium permanganate.

-

Step 2: Oxidative Cleavage: The resulting dihydroxystearic acid is further oxidized with potassium periodate. This cleavage reaction yields pelargon aldehyde and 9-oxononanoic acid.

-

Step 3: Purification: The reaction products are separated using silica (B1680970) gel column chromatography.

-

Pelargon aldehyde is eluted first using a solvent mixture of 20% diethyl ether in hexane.

-

9-Oxononanoic acid is then eluted with a solvent of 60% diethyl ether in hexane.

-

-

Step 4: Recrystallization: The purified 9-ONA is recrystallized from water three times to achieve a purity of >95% as verified by HPLC. The final product is dissolved in ethanol (B145695) for experimental use.

Protocol for Assessing 9-ONA Effects on Human Blood

This workflow details the experimental procedure to determine the impact of 9-ONA on the arachidonate cascade in human blood.[4][5]

-

Blood Collection: Fresh blood is drawn from healthy volunteers.

-

Induction of Lipid Peroxidation (Control): An aliquot of fresh blood (e.g., 5 ml) is placed in an open tube and incubated at 37°C for various time points (e.g., 0, 10, 20, 40 min) to allow for autoxidation through exposure to atmospheric oxygen.

-

Experimental Condition: To an aliquot of fresh blood, organically synthesized 9-ONA (dissolved in ethanol) is added to achieve final concentrations (e.g., 3 µM and 9 µM). A control group with only ethanol is included. To isolate the effect of added 9-ONA, experiments can be conducted under a nitrogen atmosphere to prevent endogenous peroxidation.[5][6]

-

Sample Processing: After incubation, samples are centrifuged (e.g., 3000 × g for 3 min at 4°C) to separate the serum.

-

Biochemical Analyses: The serum is used for the following determinations:

-

Lipid Peroxidation Markers: Peroxide Value (PV) and Thiobarbituric Acid Reactive Substances (TBARS) are measured to quantify the extent of lipid peroxidation.

-

PLA2 Activity Assay: The activity of phospholipase A2 is quantified.

-

TxB2 Measurement: The concentration of thromboxane B2 is determined using methods like ELISA or LC-MS/MS.

-

-

Platelet Aggregation Assay: Platelet-rich plasma is prepared, and platelet aggregation is measured using an aggregometer following the addition of varying concentrations of 9-ONA.

// Nodes start [label="Start: Collect Fresh\nHuman Blood", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; split [label="Divide into Groups", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; group1 [label="Group 1:\nExpose to Atmosphere\n(Induce Autoxidation)"]; group2 [label="Group 2:\nIncubate under N2\n+ Add synthetic 9-ONA"]; incubate [label="Incubate at 37°C"]; centrifuge [label="Centrifuge to\nSeparate Serum"]; analysis [label="Biochemical Analysis\nof Serum", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; markers [label="Measure:\n- Peroxidation Markers (PV, TBARS)\n- PLA2 Activity\n- TxB2 Concentration"]; platelet [label="Measure Platelet Aggregation\n(using Platelet-Rich Plasma)"]; end [label="End: Correlate 9-ONA\nwith Biological Effects", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> split; split -> group1 [label="Control"]; split -> group2 [label="Experimental"]; group1 -> incubate; group2 -> incubate; incubate -> centrifuge; centrifuge -> analysis; analysis -> markers; centrifuge -> platelet [style=dashed]; {markers, platelet} -> end; }

Conclusion and Future Directions

9-Oxononanoic acid is a biologically active lipid peroxidation product with significant effects on key physiological pathways. Its ability to stimulate the pro-inflammatory and pro-thrombotic arachidonate cascade highlights its potential contribution to cardiovascular diseases associated with oxidative stress.[4][7] Furthermore, its inhibitory effect on hepatic lipogenesis presents an interesting avenue for research into metabolic disorders.[10]

For drug development professionals, 9-ONA represents both a potential therapeutic target and a biomarker. Inhibiting its formation or blocking its downstream signaling could be a strategy for mitigating thrombosis and inflammation. Conversely, its lipogenesis-inhibiting properties could be explored for metabolic applications. Future research should focus on:

-

Receptor Identification: Elucidating the specific receptors or binding partners through which 9-ONA exerts its effects on PLA2 and other targets.

-

In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of 9-ONA to better understand its physiological concentrations and effects in vivo.[18]

-

Dermatological Potential: Conducting rigorous studies to validate the purported topical benefits of 9-ONA and compare its efficacy and safety profile with that of azelaic acid.

-

Broader Signaling Effects: Investigating its impact on other signaling pathways, such as the Peroxisome Proliferator-Activated Receptor (PPAR) pathway, which is involved in lipid metabolism and inflammation.[19]

A deeper understanding of the multifaceted biological activities of 9-oxononanoic acid will be crucial for harnessing its therapeutic potential and mitigating its pathological consequences.

References

- 1. caymanchem.com [caymanchem.com]

- 2. 9-Oxononanoic acid | C9H16O3 | CID 75704 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jstage.jst.go.jp [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Azelaic Acid: Evidence-based Update on Mechanism of Action and Clinical Application - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 13. Azelaic acid - Wikipedia [en.wikipedia.org]

- 14. benthamdirect.com [benthamdirect.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. 9-oxononanoic acid | 2553-17-5 [chemicalbook.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Pharmacokinetics and pharmacodynamics of 9-cis-retinoic acid in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

The Role of 9-Oxononanoic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

9-Oxononanoic acid (9-ONA) is a naturally occurring oxidized fatty acid, primarily arising from the peroxidation of linoleic acid, a major polyunsaturated fatty acid in cell membranes. Emerging research has identified 9-ONA as a bioactive molecule with a significant role in modulating key aspects of lipid metabolism. This technical guide provides an in-depth overview of the current understanding of 9-ONA's function, focusing on its impact on enzymatic activities, signaling pathways, and potential implications for metabolic diseases. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways and workflows.

Core Mechanisms of Action

9-Oxononanoic acid exerts its influence on lipid metabolism through two primary, interconnected mechanisms: the modulation of eicosanoid signaling and the regulation of hepatic fatty acid metabolism.

Induction of the Arachidonate (B1239269) Cascade

A pivotal role of 9-ONA is its ability to stimulate the activity of phospholipase A2 (PLA2), a key enzyme that initiates the arachidonate cascade.[1][2][3] This cascade is a major signaling pathway responsible for the production of a class of inflammatory mediators called eicosanoids. The activation of PLA2 by 9-ONA leads to the release of arachidonic acid from membrane phospholipids.[4] This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, most notably thromboxane (B8750289) A2 (TxA2).[1][2] TxA2 is a potent inducer of platelet aggregation and vasoconstriction, implicating 9-ONA in processes related to thrombosis and atherosclerosis.[1][2][5]

Regulation of Hepatic Lipid Homeostasis

In the liver, 9-ONA has been demonstrated to have a significant impact on the balance between fatty acid synthesis (lipogenesis) and fatty acid breakdown (β-oxidation). Oral administration of 9-ONA to rats has been shown to decrease de novo fatty acid synthesis.[2] This effect is attributed to the inhibition of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in lipogenesis.[2] Concurrently, 9-ONA increases the activity of carnitine palmitoyltransferase (CPT), an enzyme crucial for the transport of fatty acids into the mitochondria for β-oxidation.[2] This dual action suggests a role for 9-ONA in shifting hepatic metabolism away from lipid storage and towards lipid utilization.

Quantitative Data on the Effects of 9-Oxononanoic Acid

The following tables summarize the key quantitative findings from studies investigating the effects of 9-ONA on various aspects of lipid metabolism.

| Parameter | Organism/System | Treatment | Effect | Reference |

| Acetyl-CoA Carboxylase Activity | Rat Liver | 100 mg 9-ONA (oral administration) | ↓ 60% | [2] |

| Carnitine Palmitoyltransferase Activity | Rat Liver | 100 mg 9-ONA (oral administration) | ↑ 35% | [2] |

Table 1: Effects of 9-Oxononanoic Acid on Hepatic Lipid Metabolism Enzymes

| Parameter | System | 9-ONA Concentration | Effect | Reference |

| Phospholipase A2 (PLA2) Activity | Human Blood | 3 µM | ↑ ~10% | [6] |

| Thromboxane B2 (TxB2) Production | Human Blood | 3 µM | ↑ ~50% | [6] |

| Platelet Aggregation | Human Blood | 3 µM | Similar to 1 µM arachidonic acid | [6] |

Table 2: Effects of 9-Oxononanoic Acid on the Arachidonate Cascade

Signaling Pathways and Molecular Interactions

The biological activities of 9-ONA are mediated through its interaction with specific signaling pathways. The following diagrams illustrate the known and proposed mechanisms of action.

References

- 1. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of orally administered 9-oxononanoic acid on lipogenesis in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of SREBP-1c Requires SREBP-2-mediated Generation of a Sterol Ligand for LXR in Livers of Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Kinetic, Structural, and Mutational Analysis of Acyl-CoA Carboxylase From Thermobifida fusca YX - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of lipogenic enzyme gene expression by nutrients and hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

9-Oxononanoic Acid: A Key Mediator of Lipid Peroxidation-Induced Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

9-Oxononanoic acid (9-ONA) is a saturated aldehyde-carboxylic acid that emerges as a significant product of the lipid peroxidation of polyunsaturated fatty acids, particularly linoleic acid.[1][2] Once considered merely a marker of oxidative stress, emerging evidence has illuminated its role as a bioactive molecule that can initiate and modulate critical cellular signaling pathways. This technical guide provides a comprehensive overview of 9-ONA's formation, its biological activities with a focus on quantitative data, detailed experimental protocols for its study, and a visual representation of its known signaling cascades. This document is intended to serve as a valuable resource for researchers investigating the roles of lipid peroxidation products in health and disease, and for professionals in drug development targeting pathways influenced by oxidative stress.

Formation of 9-Oxononanoic Acid

9-Oxononanoic acid is primarily formed during the oxidative degradation of linoleic acid, a ubiquitous omega-6 fatty acid found in cellular membranes. The process is initiated by reactive oxygen species (ROS) which abstract a hydrogen atom from the linoleic acid backbone, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a hydroperoxide. The subsequent cleavage of this hydroperoxide yields a variety of aldehyde products, including 9-ONA.[1][2]

Quantitative Data on the Biological Activity of 9-Oxononanoic Acid

The biological effects of 9-ONA are concentration-dependent. The following tables summarize the available quantitative data on its activity.

Table 1: Effect of 9-Oxononanoic Acid on Phospholipase A2 Activity and Thromboxane (B8750289) A2 Production in Human Blood

| Concentration of 9-ONA | PLA2 Activity (µM/min/mL) | % Increase in PLA2 Activity | TxB2 Production (ng/L) | % Increase in TxB2 Production |

| 0 µM (Control) | 11.43 ± 0.22 | - | 61 ± 18 | - |

| 3 µM | 12.23 ± 0.28 | ~7% | 822 ± 38 | ~1247% |

| 9 µM | 13.14 ± 0.42 | ~15% | 967 ± 72 | ~1485% |

| Data adapted from Ren et al. (2013).[1] |

Table 2: Dose-Dependent Effect of 9-Oxononanoic Acid on Human Platelet Aggregation

| Concentration of 9-ONA | Platelet Aggregation |

| 1 µM | Induces platelet aggregation |

| 3 µM | Aggregation comparable to 1 µM arachidonic acid |

| 10 µM | Strong induction of platelet aggregation |

| Data interpreted from Ren et al. (2013).[1] |

Table 3: Activation of TRPA1 by a 9-ONA Analog

| Agonist | EC50 |

| 9-OA-NO2 (nitrated 9-ONA) | ~1 µM |

| Data for the nitrated analog of 9-ONA, which is expected to have a similar mechanism of action. Data adapted from Taylor-Clark et al. (2009). |

Signaling Pathways of 9-Oxononanoic Acid

9-ONA has been shown to influence at least two major signaling pathways: the arachidonate (B1239269) cascade via phospholipase A2 activation and potentially the TRPA1 ion channel. There is also evidence to suggest that, as an oxidized fatty acid, it may interact with the PPAR nuclear receptor family.

Activation of the Arachidonate Cascade

9-ONA stimulates the activity of phospholipase A2 (PLA2), a key enzyme that hydrolyzes phospholipids (B1166683) to release arachidonic acid.[1] This free arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various eicosanoids, including thromboxane A2 (TxA2). TxA2 is a potent vasoconstrictor and inducer of platelet aggregation, playing a critical role in thrombosis and hemostasis.[1][2]

Figure 1. 9-ONA induced arachidonate cascade.

Potential Activation of TRPA1 Channels

Transient Receptor Potential Ankryin 1 (TRPA1) is a non-selective cation channel primarily expressed in sensory neurons. It is a known sensor of environmental irritants and endogenous products of oxidative stress. Many of these activators are electrophilic compounds that covalently modify cysteine residues on the intracellular domain of the channel, leading to its opening and subsequent cellular responses such as pain and neurogenic inflammation. As an aldehyde, 9-ONA is an electrophile and is thus a putative activator of TRPA1.

Figure 2. Putative activation of TRPA1 by 9-ONA.

Potential Modulation of PPAR Signaling

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptors that are activated by fatty acids and their derivatives. Upon activation, they form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. Oxidized fatty acids have been shown to be potent PPAR agonists. It is plausible that 9-ONA, as an oxidized fatty acid, can act as a ligand for PPARs, particularly PPARγ, influencing the expression of genes involved in lipid metabolism and inflammation.

Figure 3. Potential modulation of PPAR signaling by 9-ONA.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of 9-oxononanoic acid.

Quantification of 9-Oxononanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the quantitative analysis of 9-ONA in biological samples such as plasma or tissue homogenates.

1. Sample Preparation and Extraction:

-

To 100 µL of the biological sample, add a known amount of an appropriate internal standard (e.g., deuterated 9-ONA).

-

Add 300 µL of methanol (B129727) to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Perform a liquid-liquid extraction by adding 500 µL of methyl tert-butyl ether (MTBE).

-

Vortex for 1 minute and centrifuge at 2,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer to a clean tube.

-

Repeat the extraction with another 500 µL of MTBE and combine the organic layers.

-

Dry the combined organic extract under a gentle stream of nitrogen gas.

2. Derivatization:

-

To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Cap the tube tightly and heat at 60°C for 30 minutes.

-

Cool the sample to room temperature before injection.

3. GC-MS Analysis:

-

Inject 1 µL of the derivatized sample into the GC-MS system.

-

GC Column: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 10°C/min.

-

Hold at 250°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the derivatized 9-ONA and the internal standard.

Figure 4. Workflow for GC-MS quantification of 9-ONA.

Phospholipase A2 (PLA2) Activity Assay (Colorimetric)

This assay measures PLA2 activity by detecting the release of a chromogenic substrate.

1. Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 1 mM CaCl2).

-

Prepare a solution of the PLA2 substrate, such as diheptanoyl thio-PC, in the reaction buffer.

-

Prepare a solution of DTNB (Ellman's reagent) in the reaction buffer.

2. Assay Procedure:

-

In a 96-well plate, add 10 µL of the sample (e.g., cell lysate or purified enzyme).

-

Add 200 µL of the substrate solution to each well.

-

Add 10 µL of the DTNB solution to each well.

-

Incubate the plate at 37°C.

-

Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 30 minutes) using a microplate reader.

-

The rate of change in absorbance is proportional to the PLA2 activity.

Figure 5. Workflow for colorimetric PLA2 activity assay.

Human Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol measures the aggregation of platelets in response to 9-ONA.

1. Preparation of Platelet-Rich Plasma (PRP):

-

Collect fresh human whole blood into tubes containing 3.2% sodium citrate.

-

Centrifuge the blood at 200 x g for 15 minutes at room temperature.

-

Carefully collect the upper layer, which is the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. The PPP will be used as a blank.

2. Aggregation Measurement:

-

Place a cuvette with PPP in the aggregometer and set the baseline (100% aggregation).

-

Place a cuvette with PRP in the aggregometer and set the 0% aggregation point.

-

Add a small stir bar to a new cuvette containing PRP and place it in the aggregometer.

-

Add the desired concentration of 9-ONA to the PRP and start the recording.

-

Monitor the change in light transmission for a set period (e.g., 10-15 minutes). An increase in light transmission indicates platelet aggregation.

Figure 6. Workflow for platelet aggregation assay.

Conclusion

9-Oxononanoic acid is an important lipid peroxidation product with significant biological activities. Its ability to activate the arachidonate cascade through PLA2 stimulation highlights its potential role in pro-thrombotic and pro-inflammatory conditions. Furthermore, its potential to interact with other signaling pathways, such as TRPA1 and PPARs, warrants further investigation. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to explore the multifaceted roles of 9-ONA in cellular physiology and pathology, and to identify potential therapeutic targets within these pathways.

References

- 1. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A lipid peroxidation product 9-oxononanoic acid induces phospholipase A2 activity and thromboxane A2 production in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Occurrence of Azelaic Acid Monoethyl Ester

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelaic acid, a dicarboxylic acid, is a well-documented natural product found in various cereals and is also a metabolic byproduct of the yeast Malassezia furfur. Its esters, particularly azelaic acid monoethyl ester, are of growing interest due to their potential applications in pharmaceuticals and cosmetics. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of azelaic acid monoethyl ester. It consolidates available qualitative data, discusses potential biosynthetic routes, and outlines experimental methodologies for its identification and quantification in natural matrices. While direct evidence of its natural occurrence is emerging, quantitative data and fully elucidated biosynthetic pathways remain areas for future research.

Introduction

Azelaic acid is a nine-carbon saturated dicarboxylic acid renowned for its therapeutic effects in dermatology, including the treatment of acne and rosacea.[1] While the natural presence of azelaic acid in grains like wheat, rye, and barley is well-established, less is known about its esterified forms in nature.[1] Azelaic acid monoethyl ester (AAME), an ester formed from azelaic acid and ethanol (B145695), has been identified in at least two distinct natural sources, suggesting it is a naturally occurring compound. This guide aims to synthesize the available technical information on the natural occurrence of AAME, providing a resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Occurrence of Azelaic Acid Monoethyl Ester

The presence of azelaic acid monoethyl ester in the natural world has been reported in both the fungal and plant kingdoms. The LOTUS (Natural Products Occurrence) database, referenced by PubChem, indicates its presence in a fungus and a common grass species.[2] Additionally, analytical studies of plant extracts have also identified this compound.

Fungal Sources

Azelaic acid monoethyl ester has been reported to occur in the fungus Epichloe typhina.[2] Epichloe species are endophytic fungi that form symbiotic relationships with grasses. The metabolic capabilities of these fungi are diverse, and the production of AAME may be a result of enzymatic esterification processes within the fungus, potentially involving the detoxification of ethanol or other metabolic functions.

Plant Sources

The monoethyl ester of azelaic acid has also been identified in Phleum pratense, commonly known as timothy grass.[2] This finding is significant as it points to the potential for AAME to be more widespread in the plant kingdom than currently documented. Furthermore, a study involving the GC-MS analysis of an ethanol extract of Hydrocotyle verticillata (whorled pennywort) leaves identified azelaic acid monoethyl ester as a constituent.

At present, quantitative data on the concentration of azelaic acid monoethyl ester in these natural sources is not available in the reviewed literature. The following table summarizes the known natural occurrences.

| Kingdom | Species | Common Name | Matrix/Extract |

| Fungi | Epichloe typhina | Timothy Choke | Not Specified |

| Plantae | Phleum pratense | Timothy Grass | Not Specified |

| Plantae | Hydrocotyle verticillata | Whorled Pennywort | Ethanol Leaf Extract |

Potential Biosynthesis of Azelaic Acid Monoethyl Ester

The precise biosynthetic pathway for azelaic acid monoethyl ester in the identified organisms has not been elucidated. However, based on general biochemical principles of ester formation in biological systems, a plausible pathway can be proposed. The biosynthesis of fatty acid ethyl esters (FAEEs) in fungi is known to occur, often catalyzed by enzymes with esterase or acyltransferase activity.[3][4]

A likely mechanism for the formation of AAME involves the enzymatic condensation of its two precursors: azelaic acid and ethanol. Azelaic acid itself is a natural product, and ethanol can be produced through fermentation by microorganisms or be present endogenously in plant tissues. The reaction would likely be catalyzed by a non-specific lipase (B570770) or an acyl-CoA synthetase followed by an acyltransferase.

Experimental Protocols

Extraction

The choice of extraction solvent and method will depend on the matrix. For plant and fungal tissues, a common approach is solvent extraction.

-

Sample Preparation: Lyophilize and grind the biological material to a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

For a broad-spectrum extraction, use a moderately polar solvent like ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

-

Given that AAME was identified in an ethanol extract, ethanol can also be a suitable solvent.

-

Perform sonication or maceration to enhance extraction efficiency.

-

-

Filtration and Concentration: Filter the extract to remove solid debris and concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator).

Identification and Quantification by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of semi-volatile compounds like AAME.

-

Derivatization (Optional but Recommended): To improve the volatility and chromatographic behavior of the carboxylic acid group in AAME, derivatization is often necessary. Silylation is a common method.

-

To the dried extract, add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine.

-

Heat the mixture (e.g., at 60°C for 30 minutes) to complete the reaction.

-

-

GC-MS Analysis:

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent).

-

Injection: 1 µL of the derivatized sample.

-

Oven Program: A temperature gradient starting from a low temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C) to elute compounds with a range of volatilities.

-

Mass Spectrometer: Operate in electron ionization (EI) mode. Full scan mode can be used for identification by comparing the resulting mass spectrum with a reference library (e.g., NIST). For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized AAME will provide higher sensitivity and selectivity.

-

-

Quantification: Use an internal standard (e.g., a deuterated analog or a dicarboxylic acid ester of a different chain length) added at the beginning of the extraction process for accurate quantification. A calibration curve of a pure AAME standard should be prepared and analyzed under the same conditions.

Conclusion and Future Directions

The available evidence confirms the natural occurrence of azelaic acid monoethyl ester in at least one fungal and two plant species. This finding opens up new avenues for research into the biosynthesis and physiological roles of dicarboxylic acid monoesters in these organisms. For drug development professionals, the natural origin of AAME may be of interest for "natural" product claims and for exploring its potential therapeutic applications, which may differ from those of its parent compound, azelaic acid.

Future research should focus on:

-

Confirmation and Quantification: Verifying the presence of AAME in the reported species and quantifying its concentration using validated analytical methods.

-

Screening of Other Organisms: Expanding the search for AAME in other plants, fungi, and microorganisms.

-

Biosynthetic Pathway Elucidation: Identifying the specific enzymes and genes responsible for the esterification of azelaic acid in these organisms.

-

Biological Activity: Investigating the physiological role of AAME in the producing organisms and exploring its pharmacological properties.

This technical guide provides a foundational understanding of the natural occurrence of azelaic acid monoethyl ester. As research in this area progresses, a more detailed picture of its distribution, biosynthesis, and biological significance is expected to emerge.

References

The Untapped Potential of 9-Ethoxy-9-oxononanoic Acid in Polymer Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Ethoxy-9-oxononanoic acid, a monoester derivative of the bio-based dicarboxylic acid, azelaic acid, presents a compelling yet largely unexplored opportunity in the field of polymer chemistry. Its unique bifunctional nature, possessing both a terminal carboxylic acid and an ethyl ester group, positions it as a versatile monomer for the synthesis of novel polyesters and polyamides with tailored properties. This technical guide explores the prospective applications of this compound in the design of advanced polymers, drawing upon established principles of polycondensation chemistry and the known influence of pendant functional groups on polymer characteristics. While direct experimental data on the polymerization of this specific monomer is limited, this document provides a theoretical framework, proposed reaction pathways, and hypothetical experimental protocols to stimulate further research and development in this promising area.

Introduction: A Monomer with Intrinsic Functionality

The quest for novel polymers with advanced functionalities, improved performance, and enhanced sustainability is a driving force in materials science. Bio-based monomers are at the forefront of this endeavor, offering the potential for creating biodegradable and biocompatible materials. This compound, also known as azelaic acid monoethyl ester, emerges from this context as a monomer of significant interest.

Derived from azelaic acid, a naturally occurring dicarboxylic acid, this compound offers a unique structural motif: a C9 aliphatic backbone with a carboxylic acid at one terminus and an ethyl ester at the other. This structure suggests its potential role in several polymerization strategies:

-

As a difunctional monomer: The carboxylic acid can readily participate in condensation reactions with diols or diamines to form polyesters and polyamides, respectively. The pendant ethyl ester group would then be incorporated into the polymer backbone, influencing its properties.

-

As a chain modifier or terminator: In certain polymerization schemes, it could be used to control molecular weight or introduce specific end-group functionalities.

This guide will primarily focus on its application as a difunctional monomer for the synthesis of polyesters and polyamides with pendant ester groups.

Proposed Applications in Polymer Synthesis

The incorporation of this compound as a monomer is anticipated to yield polymers with unique characteristics attributable to the presence of the pendant ethyl ester group.

Polyesters with Pendant Ester Groups

Reacting this compound with various diols through polycondensation would result in polyesters with regularly spaced ethyl ester side chains.

Potential Advantages and Properties:

-

Enhanced Solubility: The presence of polar ester side groups could increase the solubility of the resulting polyesters in common organic solvents, facilitating processing and characterization.

-

Tunable Thermal Properties: The pendant groups can disrupt chain packing and crystallinity, leading to a lower melting point (Tm) and glass transition temperature (Tg) compared to polyesters derived from azelaic acid. This could be advantageous for creating flexible materials and elastomers.

-

Improved Biocompatibility and Biodegradability: The introduction of ester linkages in the side chains may alter the degradation profile of the polymer, potentially leading to more controlled and predictable biodegradation pathways.

-

Post-Polymerization Modification: The pendant ester groups could serve as reactive handles for further chemical modification, allowing for the grafting of other molecules to tailor the polymer's surface properties or to attach bioactive agents for drug delivery applications.

Polyamides with Pendant Ester Groups

Similarly, the polycondensation of this compound with diamines would lead to the formation of polyamides featuring pendant ethyl ester groups.

Potential Advantages and Properties:

-

Modified Interchain Interactions: The pendant ester groups would likely interfere with the strong hydrogen bonding typically observed between polyamide chains. This could lead to polyamides with lower melting points, increased flexibility, and improved processability.

-

Altered Water Absorption: The balance between the hydrophilic amide linkages and the more hydrophobic ethyl ester side chains could be used to fine-tune the water absorption characteristics of the resulting polyamides.

-

Novel Biomaterials: The unique combination of amide and pendant ester groups could result in biomaterials with interesting cell-interactive properties, potentially finding applications in tissue engineering and medical implants.

Hypothetical Experimental Protocols

The following protocols are proposed as a starting point for the synthesis and characterization of polymers derived from this compound. These are based on standard polycondensation procedures and should be optimized for specific monomer combinations and desired polymer characteristics.

Synthesis of a Polyester (B1180765): Poly(1,4-butylene-co-9-ethoxy-9-oxononanoate)

Objective: To synthesize a polyester via melt polycondensation of this compound and 1,4-butanediol.

Materials:

-

This compound

-

1,4-butanediol (distilled prior to use)

-

Titanium(IV) butoxide (catalyst)

-

Antioxidant (e.g., Irganox 1010)

Procedure:

-

Monomer Charging: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge equimolar amounts of this compound and 1,4-butanediol. Add the catalyst (e.g., 0.1 mol% relative to the diacid) and the antioxidant.

-

Esterification: Heat the reaction mixture to 180-200°C under a slow stream of nitrogen. Water will be evolved as the esterification reaction proceeds. Continue this stage for 2-4 hours or until the evolution of water ceases.

-

Polycondensation: Gradually reduce the pressure to below 1 Torr and increase the temperature to 220-240°C. The viscosity of the reaction mixture will increase significantly as the polymerization progresses. Continue the reaction for 4-6 hours.

-

Polymer Recovery: Cool the reactor to room temperature under nitrogen. Dissolve the resulting polymer in chloroform.

-

Purification: Precipitate the polymer by slowly adding the chloroform solution to an excess of cold methanol with vigorous stirring. Filter the precipitated polymer and dry it in a vacuum oven at 40-50°C until a constant weight is achieved.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the polyester.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester functional groups.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm).

-

Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

Synthesis of a Polyamide: Poly(hexamethylene-co-9-ethoxy-9-oxononanoamide)

Objective: To synthesize a polyamide via solution polycondensation of this compound and hexamethylenediamine (B150038).

Materials:

-

This compound

-

Hexamethylenediamine

-

N,N-Dimethylacetamide (DMAc) (anhydrous)

-

Pyridine (B92270) (anhydrous)

-

Triphenyl phosphite (B83602)

-

Lithium chloride

-

Methanol

Procedure:

-

Monomer Solution Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve equimolar amounts of this compound and hexamethylenediamine in anhydrous DMAc containing dissolved lithium chloride (e.g., 5% w/v).

-

Activating Agent Addition: Cool the solution to 0°C in an ice bath. Add pyridine and then triphenyl phosphite to the solution with stirring.

-

Polycondensation: Slowly warm the reaction mixture to room temperature and then heat to 80-100°C. Maintain the reaction at this temperature for 6-12 hours. The viscosity of the solution will increase as the polymerization proceeds.

-

Polymer Precipitation: Cool the reaction mixture to room temperature and pour it into a large excess of methanol with vigorous stirring to precipitate the polyamide.

-

Purification: Filter the polymer and wash it thoroughly with methanol and then with hot water to remove any residual salts and oligomers. Dry the purified polyamide in a vacuum oven at 60-70°C.

Characterization: The same characterization techniques as described for the polyester synthesis can be employed to determine the structure, molecular weight, and thermal properties of the resulting polyamide.

Data Presentation: Anticipated Polymer Properties

While experimental data for polymers derived from this compound is not yet available, the following tables present a hypothetical comparison of the anticipated properties of these novel polymers against their counterparts derived from azelaic acid. This is based on the known effects of introducing pendant groups into polymer backbones.

Table 1: Hypothetical Thermal Properties of Polymers

| Polymer | Monomers | Anticipated Tg (°C) | Anticipated Tm (°C) |

| Polyester A | Azelaic acid + 1,4-Butanediol | -50 to -40 | 50 to 60 |

| Polyester B | This compound + 1,4-Butanediol | -60 to -50 | 30 to 40 |

| Polyamide A | Azelaic acid + Hexamethylenediamine | 60 to 70 | 200 to 210 |

| Polyamide B | This compound + Hexamethylenediamine | 40 to 50 | 150 to 170 |

Table 2: Hypothetical Solubility of Polymers

| Polymer | Chloroform | Tetrahydrofuran (THF) | Dimethylformamide (DMF) |

| Polyester A | Soluble | Soluble | Soluble |

| Polyester B | Readily Soluble | Readily Soluble | Readily Soluble |

| Polyamide A | Insoluble | Insoluble | Soluble (with heating) |

| Polyamide B | Sparingly Soluble | Soluble | Readily Soluble |

Visualizing the Synthesis: Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed synthetic pathways and experimental workflows.

Caption: Proposed reaction pathway for the synthesis of polyesters from this compound.

Caption: Experimental workflow for the synthesis and purification of polyamides.

Conclusion and Future Outlook

This compound stands as a promising, yet underutilized, monomer in the realm of polymer chemistry. Its unique structure offers a gateway to novel polyesters and polyamides with potentially advantageous properties, including enhanced solubility, tunable thermal characteristics, and opportunities for post-polymerization modification. The hypothetical frameworks and protocols presented in this guide are intended to serve as a catalyst for further investigation into this intriguing monomer. Experimental validation of these proposed syntheses and in-depth characterization of the resulting polymers are crucial next steps. Such research could unlock new classes of functional and sustainable materials with wide-ranging applications in fields from biomedical devices and drug delivery to advanced coatings and specialty plastics. The exploration of this compound's potential is a fertile ground for innovation at the intersection of green chemistry and materials science.

Ethyl 9-Oxononanoate: A Versatile Bifunctional Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ethyl 9-oxononanoate (B1257084), a versatile bifunctional molecule, is gaining significant traction as a key intermediate in organic synthesis. Possessing both an aldehyde and an ester functionality, this nine-carbon chain molecule offers dual reactivity, making it a valuable precursor for a diverse range of complex molecular architectures. Its utility spans from the synthesis of bioactive compounds and pharmaceuticals to the development of novel polymers and fine chemicals. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of ethyl 9-oxononanoate, with a focus on its practical application in a laboratory and industrial setting.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of ethyl 9-oxononanoate is fundamental for its application in synthesis. The following tables summarize key quantitative data for easy reference and comparison.

Table 1: Physicochemical Properties of Ethyl 9-Oxononanoate

| Property | Value |

| CAS Number | 3433-16-7[1][2][3] |

| Molecular Formula | C₁₁H₂₀O₃[1][2][3] |

| Molecular Weight | 200.27 g/mol [1][2][3] |

| Boiling Point | 267.9°C at 760 mmHg[1][3] |

| Density | 0.949 g/cm³[1][3] |

| Flash Point | 110.8°C[1][3] |

| Vapor Pressure | 0.00794 mmHg at 25°C[1][3] |

| LogP | 2.47910[1] |

Table 2: ¹H NMR Spectroscopic Data of Ethyl 9-Oxononanoate and Precursors [4]

| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Ethyl 9-oxononanoate | ~9.75 | t | 1H | -CHO |

| 4.12 | q | 2H | -OCH₂CH₃ | |

| 2.42 | t | 2H | -CH₂CHO | |

| 2.28 | t | 2H | -CH₂COO- | |

| 1.55-1.65 | m | 4H | -CH₂CH₂COO-, -CH₂CH₂CHO | |

| 1.25-1.35 | m | 6H | -(CH₂)₃- | |

| 1.25 | t | 3H | -OCH₂CH₃ | |

| 9-Oxononanoic acid | ~9.76 | t | 1H | -CHO |

| ~2.45 | t | 2H | -CH₂CHO | |

| ~2.35 | t | 2H | -CH₂COOH | |

| ~1.63 | m | 4H | -CH₂CH₂COOH, -CH₂CH₂CHO | |

| ~1.33 | m | 6H | -(CH₂)₃- | |

| Azelaic acid monomethyl ester | 3.67 | s | 3H | -OCH₃ |

| 2.35 | t | 2H | -CH₂COOH |

Note: Some chemical shifts are predicted or inferred from structurally similar compounds.[4]

Synthetic Routes to Ethyl 9-Oxononanoate

Several synthetic strategies have been developed for the preparation of ethyl 9-oxononanoate, with the choice of method often depending on factors such as starting material availability, desired scale, and environmental considerations. The most prominent methods are ozonolysis of ethyl oleate (B1233923) and enzymatic synthesis from linoleic acid.

Ozonolysis of Ethyl Oleate

Ozonolysis is a powerful and widely used method for the oxidative cleavage of alkenes. The reaction of ethyl oleate with ozone, followed by a reductive or oxidative work-up, yields ethyl 9-oxononanoate. This method is highly efficient but requires specialized equipment for ozone generation and careful control of reaction conditions to avoid over-oxidation.[5][6]

Caption: Ozonolysis of Ethyl Oleate for Ethyl 9-Oxononanoate Synthesis.

Experimental Protocol: Ozonolysis of Ethyl Oleate [6]

-